molecular formula C21H24ClNO3 B565414 Olopatadine-d3 Hydrochloride CAS No. 1331635-21-2

Olopatadine-d3 Hydrochloride

Cat. No. B565414
CAS RN: 1331635-21-2
M. Wt: 376.895
InChI Key: HVRLZEKDTUEKQH-NEGCSKJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olopatadine-d3 Hydrochloride is the deuterium labeled version of Olopatadine Hydrochloride . Olopatadine, sold under the brand name Patanol among others, is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray .


Molecular Structure Analysis

The molecular structure of Olopatadine Hydrochloride has been analyzed using various techniques such as chromatographic analysis . The same techniques could potentially be applied to analyze the molecular structure of Olopatadine-d3 Hydrochloride.

Scientific Research Applications

Olopatadine-d3 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Formulations: Olopatadine-d3 Hydrochloride is utilized in pharmaceutical formulations due to its antihistaminic properties. Analytical approaches such as ion pairing with eosin Y have been developed for the determination of Olopatadine Hydrochloride with high sensitivity and selectivity .

Analytical Methods: Sensitive and specific methods like liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) are employed to determine plasma concentrations of olopatadine, which can be crucial for pharmacokinetic studies .

Clinical Applications: As a selective histamine H1 antagonist and mast cell stabilizer, Olopatadine Hydrochloride is used clinically for the treatment of allergic conjunctivitis, allergic rhinitis, hives, and itch associated with skin diseases .

Mechanism of Action: Olopatadine works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions. It is a structural analog of doxepin with minimal anti-allergic activity .

Chromatographic Analysis: Chromatographic analysis techniques like hydrophilic interaction liquid chromatography (HILIC) are applied to analyze active substances like Olopatadine Hydrochloride in medications such as eye drops .

Potential Therapeutic Applications: Recent studies have revealed the potential of Olopatadine Hydrochloride as an NF-κB inhibitor, suggesting its use in new therapeutic areas beyond its established antihistaminic effects .

Safety and Hazards

Olopatadine Hydrochloride is toxic if swallowed and very toxic to aquatic life . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Olopatadine Hydrochloride is currently used in the treatment of allergic conjunctivitis and allergic rhinitis . Future research could potentially explore other therapeutic applications of Olopatadine Hydrochloride and its deuterium labeled version, Olopatadine-d3 Hydrochloride .

properties

IUPAC Name

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-KSSVLRJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olopatadine-d3 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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